

A Comparative Analysis of Ateviridine and First-Generation NNRTIs in HIV-1 Inhibition

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Compound of Interest

Compound Name: Ateviridine

Cat. No.: B15568688

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **ateviridine**, a non-nucleoside reverse transcriptase inhibitor (NNRTI), with first-generation NNRTIs: nevirapine, delavirdine, and efavirenz. This document summarizes key experimental data on their antiviral activity, pharmacokinetic profiles, and resistance profiles to offer an objective evaluation for research and drug development purposes.

Executive Summary

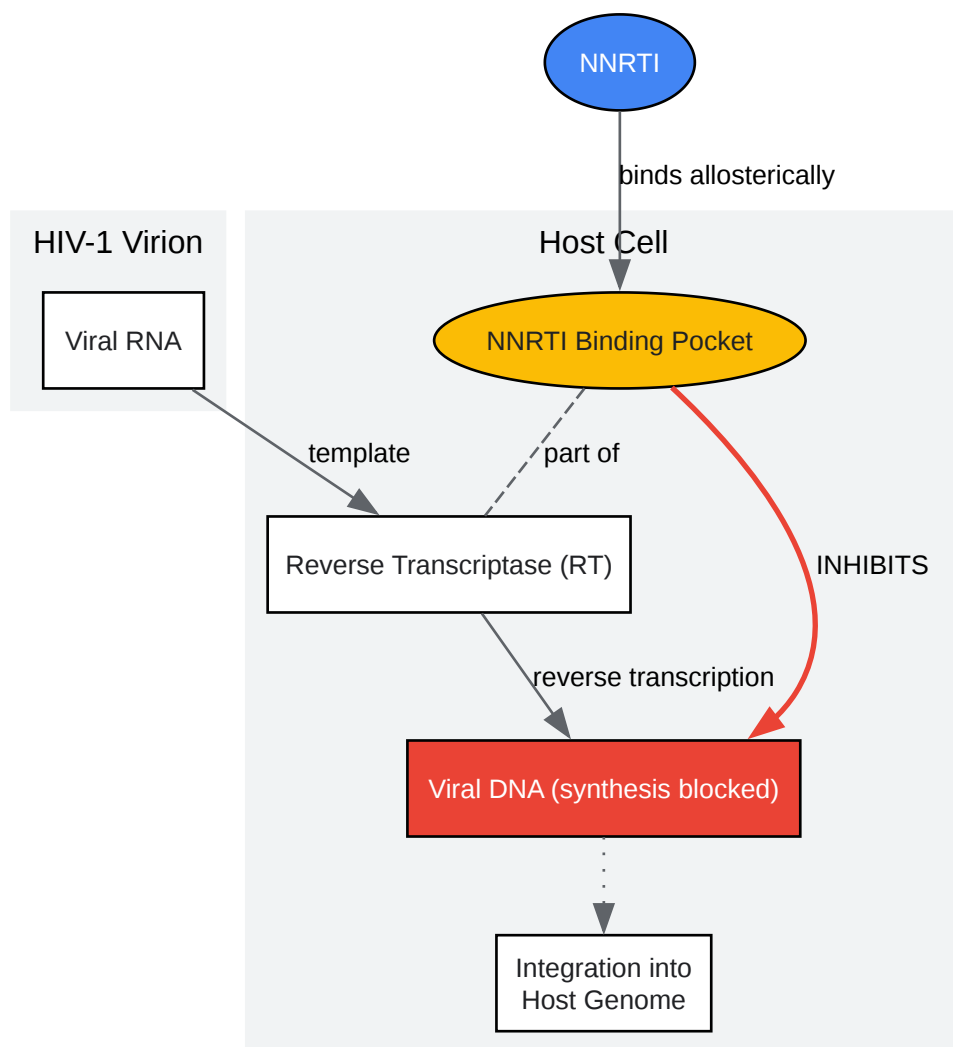
Ateviridine, a bisheteroaryl piperazine derivative, demonstrated in vitro activity against HIV-1. However, its clinical development was ultimately halted. This guide contextualizes the efficacy of **ateviridine** by presenting available data alongside the well-established profiles of the first-generation NNRTIs—nevirapine, delavirdine, and efavirenz—which have been integral components of antiretroviral therapy. The comparison highlights the nuances in potency, metabolic fate, and susceptibility to resistance mutations that characterize this class of antiretroviral agents.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibitors

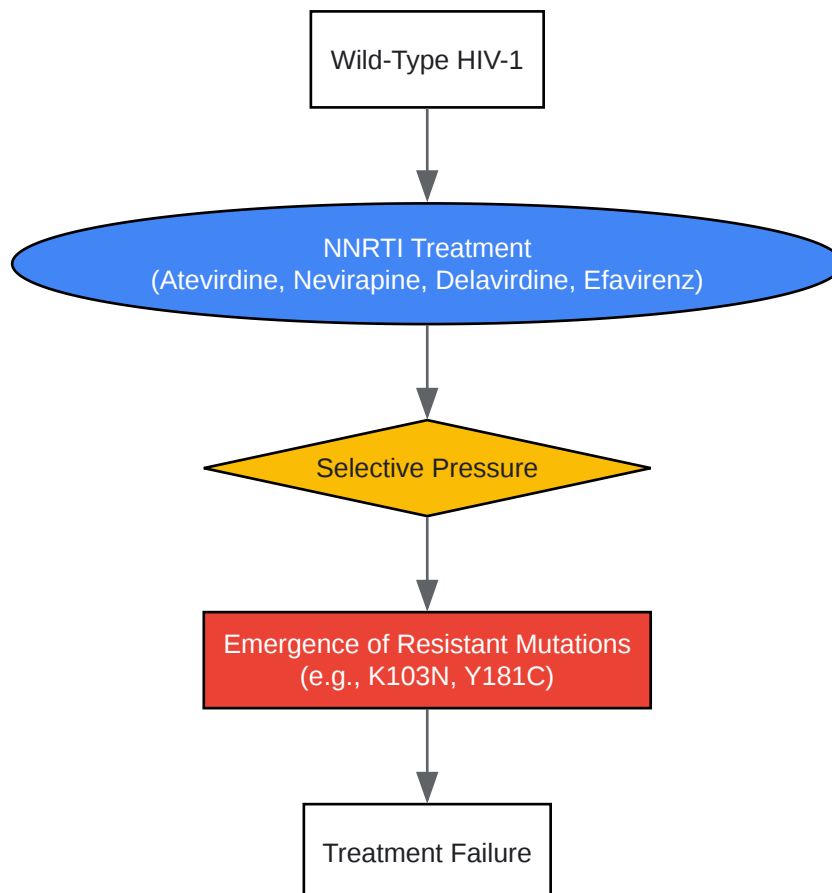
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an

enzyme crucial for the replication of the viral genome. This binding is allosteric, meaning it occurs at a site distinct from the enzyme's active site. The binding of an NNRTI induces a conformational change in the enzyme, which inhibits its function and prevents the conversion of viral RNA into DNA, thereby halting the viral replication cycle.

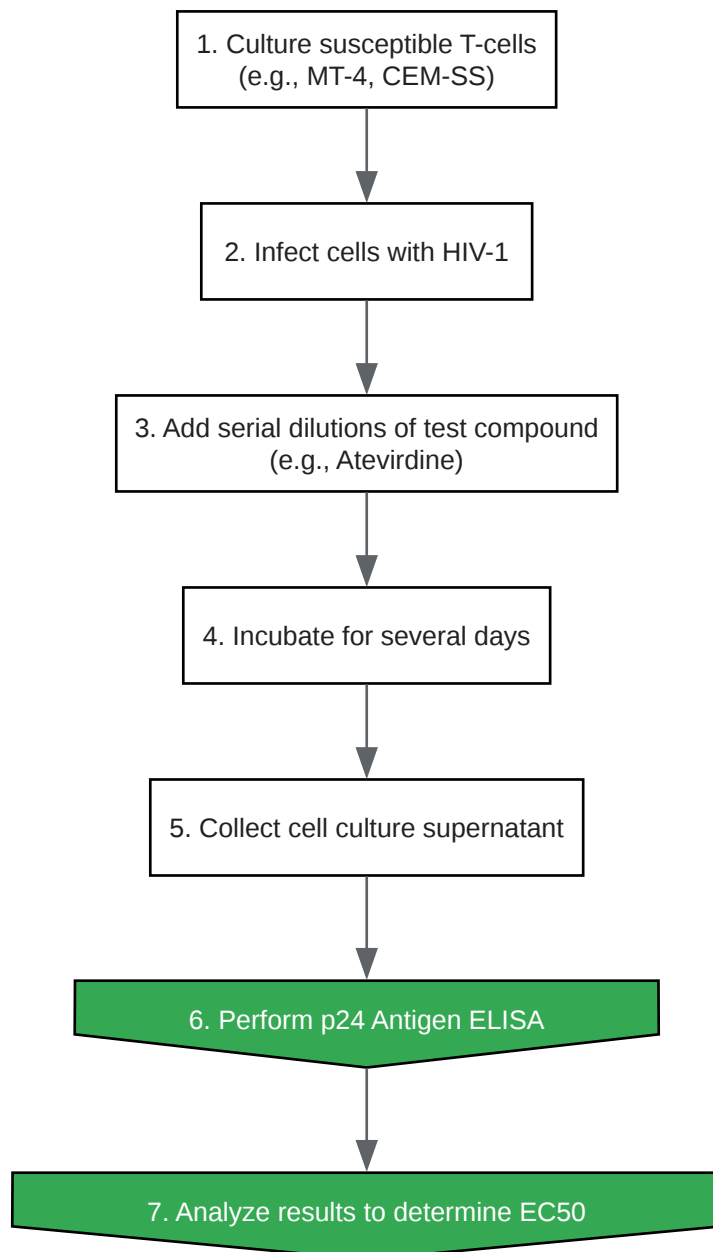
Mechanism of NNRTI Action



NNRTI Resistance Development



Workflow for p24 Antigen ELISA



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